molecular formula C20H24N4O4S B3958343 2-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE

2-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE

Cat. No.: B3958343
M. Wt: 416.5 g/mol
InChI Key: OMWDEYGKDFOQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a piperazine ring, a nitrophenyl group, and a tetrahydroisoquinoline moiety

Chemical Reactions Analysis

Types of Reactions

2-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce nitroso compounds.

Scientific Research Applications

2-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The nitrophenyl group may also play a role in the compound’s biological effects by participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combination of a nitrophenyl group and a tetrahydroisoquinoline moiety, which may confer distinct biological and chemical properties compared to other piperazine derivatives.

Properties

IUPAC Name

2-[5-(4-methylsulfonylpiperazin-1-yl)-2-nitrophenyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-29(27,28)23-12-10-21(11-13-23)18-6-7-19(24(25)26)20(14-18)22-9-8-16-4-2-3-5-17(16)15-22/h2-7,14H,8-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWDEYGKDFOQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 2
Reactant of Route 2
2-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 3
Reactant of Route 3
2-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 4
Reactant of Route 4
2-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 5
Reactant of Route 5
2-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 6
Reactant of Route 6
2-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE

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